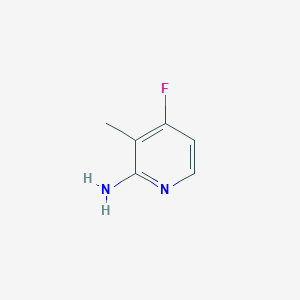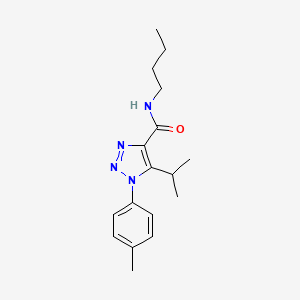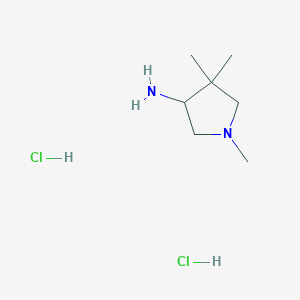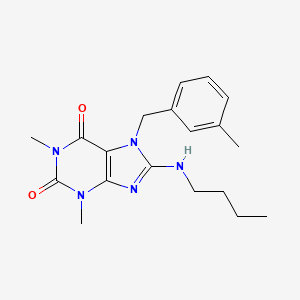
4-氟-3-甲基吡啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-methylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. This compound is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring, along with an amine group at the 2-position. It is a solid at room temperature and is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
科学研究应用
4-Fluoro-3-methylpyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated nature enhances its stability and bioavailability in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs. Its unique chemical structure allows for the design of molecules with improved therapeutic properties.
Industry: In the industrial sector, 4-Fluoro-3-methylpyridin-2-amine is used in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
Target of Action
The primary target of 4-Fluoro-3-methylpyridin-2-amine is potassium (K+) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating the action potentials in neurons .
Mode of Action
4-Fluoro-3-methylpyridin-2-amine acts as a blocker of these K+ channels . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with its targets leads to changes in the electrical activity of the cells, which can have various downstream effects .
Biochemical Pathways
Given its role as a k+ channel blocker, it is likely to impact the electrical signaling pathways in neurons and other electrically excitable cells . The downstream effects of this could include changes in neurotransmitter release, muscle contraction, and heart rhythm, among others .
Pharmacokinetics
Similar compounds have been shown to exhibit good lipophilicity and permeability, suggesting that they may have good bioavailability
Result of Action
The molecular and cellular effects of 4-Fluoro-3-methylpyridin-2-amine’s action are likely to be diverse, given the widespread role of K+ channels in cellular function. By blocking these channels, the compound could potentially alter a wide range of cellular processes, from electrical signaling to fluid balance .
Action Environment
The action, efficacy, and stability of 4-Fluoro-3-methylpyridin-2-amine are likely to be influenced by various environmental factors. For example, the pH and temperature of the environment could impact the compound’s stability and its ability to bind to K+ channels . Additionally, the presence of other ions or molecules could potentially interfere with the compound’s action .
生化分析
Biochemical Properties
The biochemical properties of 4-Fluoro-3-methylpyridin-2-amine are not fully understood. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules .
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the compound’s effects change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the compound’s effects vary with dosage, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound is involved in various metabolic pathways, potentially interacting with enzymes or cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is likely that the compound is localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .
准备方法
The synthesis of 4-Fluoro-3-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-fluoro-3-methylpyridine with ammonia or an amine source under suitable conditions. This reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution process .
Industrial production methods often involve more scalable and efficient processes. For example, the use of continuous flow reactors can enhance the yield and purity of the compound while reducing reaction times and waste generation. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis .
化学反应分析
4-Fluoro-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as halides, thiols, or amines under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and methanol, as well as catalysts and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
相似化合物的比较
4-Fluoro-3-methylpyridin-2-amine can be compared with other similar compounds, such as:
4-Chloro-3-methylpyridin-2-amine: Similar in structure but with a chlorine atom instead of fluorine. It exhibits different reactivity and biological properties due to the difference in electronegativity and size between chlorine and fluorine.
4-Bromo-3-methylpyridin-2-amine: Contains a bromine atom, which also affects its chemical and biological behavior. Bromine is larger and less electronegative than fluorine, leading to variations in reactivity.
3,4-Dimethylpyridin-2-amine: Lacks the halogen substituent, resulting in different chemical properties and applications.
The uniqueness of 4-Fluoro-3-methylpyridin-2-amine lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
4-fluoro-3-methylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIROZFYYIVBME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2402013.png)




![N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2402020.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)

![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)

![N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2402030.png)
![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)
